Benzoic acid, 2-butoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, methyliodide

Description

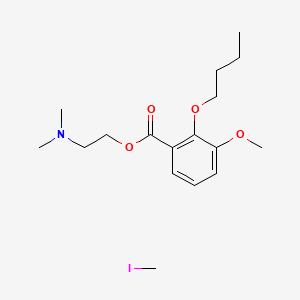

Chemical Structure:

This compound is a quaternary ammonium iodide derivative of a substituted benzoic acid ester. Its structure includes:

- A benzoic acid backbone with 2-butoxy and 3-methoxy substituents on the aromatic ring.

- A 2-(dimethylamino)ethyl ester group, which is quaternized with methyl iodide, forming a trimethylammonium iodide moiety.

Properties

CAS No. |

23966-69-0 |

|---|---|

Molecular Formula |

C17H28INO4 |

Molecular Weight |

437.3 g/mol |

IUPAC Name |

2-(dimethylamino)ethyl 2-butoxy-3-methoxybenzoate;iodomethane |

InChI |

InChI=1S/C16H25NO4.CH3I/c1-5-6-11-20-15-13(8-7-9-14(15)19-4)16(18)21-12-10-17(2)3;1-2/h7-9H,5-6,10-12H2,1-4H3;1H3 |

InChI Key |

AOQRGHOMWDKWEI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=C(C=CC=C1OC)C(=O)OCCN(C)C.CI |

Origin of Product |

United States |

Preparation Methods

Esterification of Substituted Benzoic Acid

A key starting material is 3-hydroxy-4-methoxy benzoic acid or its alkyl esters. Esterification is achieved by refluxing the acid with methanol in the presence of concentrated sulfuric acid as a catalyst. This step yields the methyl ester derivative with high efficiency (up to 98.8% yield).

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Esterification | 3-hydroxy-4-methoxy benzoic acid + Methanol + Conc. H2SO4, reflux at 85°C for 6 h | 3-hydroxy-4-methoxy benzoic acid methyl ester | 98.8 |

Introduction of the 2-(Dimethylamino)ethyl Group

The methyl ester is reacted with aqueous formaldehyde and aqueous dimethylamine in 1,4-dioxane solvent with acetic acid as a catalyst. The reaction is heated to 110°C for 5 hours, resulting in the formation of 2-dimethylaminomethyl-3-hydroxy-4-methoxy benzoic acid methyl ester.

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Aminomethylation | Formaldehyde (37% aq) + Dimethylamine (40% aq) + Acetic acid, 1,4-dioxane, 110°C, 5 h | 2-dimethylaminomethyl-3-hydroxy-4-methoxy benzoic acid methyl ester | 70.0 |

Reduction to 2-Methyl Derivative

The 2-dimethylaminomethyl intermediate is hydrogenated using 5% palladium on charcoal catalyst under hydrogen pressure (5-6 kg/cm²) at 85°C for 7 hours. This step reduces the aminomethyl group to a methyl group, yielding 3-hydroxy-4-methoxy-2-methyl benzoic acid methyl ester.

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Hydrogenation | 5% Pd/C, H2 (5-6 kg/cm²), Methanol, 85°C, 7 h | 3-hydroxy-4-methoxy-2-methyl benzoic acid methyl ester | 86.6 |

Demethylation to Dihydroxy Derivative

Subsequent demethylation of the methoxy group to a hydroxy group can be achieved using boron tribromide (BBr₃) or similar reagents, yielding 3,4-dihydroxy-2-methyl benzoic acid methyl ester, a key intermediate.

Alkylation with Methyliodide

The final step to introduce the methyliodide moiety involves alkylation of the dimethylaminoethyl ester with methyl iodide under controlled conditions. This quaternization reaction typically proceeds in an aprotic solvent such as acetonitrile or dichloromethane, at ambient or slightly elevated temperatures, producing the quaternary ammonium salt form of the compound.

Reaction Scheme Summary

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Esterification | 3-hydroxy-4-methoxy benzoic acid | Methanol, Conc. H2SO4, reflux 85°C, 6 h | 3-hydroxy-4-methoxy benzoic acid methyl ester | 98.8 |

| 2 | Aminomethylation | Methyl ester from step 1 | Formaldehyde (37% aq), Dimethylamine (40% aq), AcOH, 110°C, 5 h | 2-dimethylaminomethyl-3-hydroxy-4-methoxy benzoic acid methyl ester | 70.0 |

| 3 | Hydrogenation | Compound from step 2 | 5% Pd/C, H2 (5-6 kg/cm²), Methanol, 85°C, 7 h | 3-hydroxy-4-methoxy-2-methyl benzoic acid methyl ester | 86.6 |

| 4 | Demethylation | Compound from step 3 | BBr₃ or equivalent | 3,4-dihydroxy-2-methyl benzoic acid methyl ester | Not specified |

| 5 | Quaternization (Alkylation) | 2-(dimethylamino)ethyl ester intermediate | Methyl iodide, aprotic solvent, ambient/elevated temp | Benzoic acid, 2-butoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, methyliodide | Not specified |

Analytical and Research Discoveries

- The esterification and aminomethylation steps are well-documented with yields typically above 70%, indicating efficient conversion.

- Hydrogenation under mild conditions selectively reduces the aminomethyl group without affecting other functional groups.

- Demethylation with boron tribromide is a standard method to convert methoxy groups to hydroxy groups, enabling further functionalization.

- Quaternization with methyl iodide is a common strategy to generate quaternary ammonium salts, which often improve solubility and biological activity.

- Solvent choice and reaction conditions such as temperature and acid catalysts critically influence the purity and yield of intermediates.

- The synthetic route allows for variation in alkyl chain length (e.g., butoxy group) and substitution patterns, enabling structural optimization for desired properties.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-butoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, methyliodide can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the methoxy or butoxy groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

The compound Benzoic acid, 2-butoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, methyliodide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry. This article explores its applications, synthesizing insights from diverse sources to provide a comprehensive overview.

Medicinal Chemistry

The compound's ability to interact with biological systems positions it as a potential therapeutic agent. Research indicates that similar compounds may exhibit:

- Antimicrobial Properties : Studies suggest that derivatives of benzoic acid can inhibit the growth of bacteria and fungi, making them useful in developing new antimicrobial agents.

- Enzyme Modulation : The dimethylamino group may facilitate interactions with enzymes, potentially altering metabolic pathways. This could lead to the development of drugs targeting specific enzymes involved in disease processes.

Pharmacological Investigations

The compound's interactions with biological receptors are of significant interest:

- Binding Affinities : Research is underway to determine its binding affinities to various receptors, which could elucidate mechanisms of action and therapeutic benefits.

- Potential Drug Development : Due to its structural characteristics, it may serve as a lead compound for synthesizing new drugs aimed at treating various conditions.

Organic Synthesis

Benzoic acid derivatives are commonly utilized in organic synthesis:

- Synthetic Intermediates : This compound can act as an intermediate in synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

- Reactivity : The presence of the ester functional group allows for further chemical modifications through nucleophilic substitution or hydrolysis reactions.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of benzoic acid derivatives similar to the compound . Results indicated that certain modifications enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The study emphasized the importance of functional group positioning in determining efficacy.

Case Study 2: Enzyme Interaction

Research focused on the interaction between benzoic acid derivatives and cytochrome P450 enzymes demonstrated that specific substitutions could significantly alter enzyme activity. The findings suggested potential pathways for drug metabolism and detoxification processes.

Mechanism of Action

The mechanism of action of benzoic acid, 2-butoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, methyliodide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, leading to changes in biological pathways. For example, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Molecular Formula :

- C₁₈H₂₈INO₄ (after quaternization with methyl iodide).

Key Properties :

- Molecular Weight : ~449 g/mol.

- Solubility : High water solubility due to the ionic quaternary ammonium group.

- LogP: Estimated <1 (hydrophilic), contrasting with its non-quaternized form, which would have higher lipophilicity.

A comparative analysis of structurally related benzoic acid esters is provided below, highlighting differences in substituents, molecular weight, and biological relevance.

Table 1: Structural and Physicochemical Comparison

Key Differences and Research Findings :

Substituent Effects: The 2-butoxy and 3-methoxy groups in the target compound enhance lipophilicity compared to hydroxylated analogs (e.g., CID 32158 ). However, quaternization with methyl iodide counteracts this by introducing ionic character, reducing LogP significantly. In contrast, Tetracaine lacks bulky alkoxy groups but includes a 4-(butylamino) group, optimizing its membrane penetration for nerve blockade.

Biological Activity :

- Quaternary ammonium salts like the target compound are less likely to cross lipid membranes, making them suitable for surface-acting agents (e.g., antiseptics). This contrasts with tertiary amines (e.g., Tetracaine), which penetrate tissues effectively .

- Hydrochloride salts (e.g., CID 32158 ) exhibit moderate water solubility and are often intermediates in synthesizing bioactive molecules.

Hydrochloride derivatives (e.g., CID 9556492 ) are more stable in aqueous solutions than free bases but less so than quaternary salts.

Synthetic Relevance :

- The target compound’s synthesis likely involves quaternization of a pre-formed ester (e.g., CAS 2208-05-1 ) with methyl iodide, a common method to modify pharmacokinetics .

Biological Activity

Benzoic acid, 2-butoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, methyliodide (CAS No. 23966-69-0) is a chemical compound with notable biological activities. Its structure includes a benzoic acid core with a butoxy group at the 2-position and a methoxy group at the 3-position, linked to a dimethylaminoethyl ester. This unique configuration contributes to its diverse pharmacological properties, including antimicrobial and anti-inflammatory effects.

- Molecular Formula : C16H25NO4·CH3I

- Molecular Weight : 437.36 g/mol

- Functional Groups : Benzoic acid, butoxy, methoxy, dimethylamino

The biological activity of this compound is primarily attributed to the hydrolysis of the ester linkage, which releases the active dimethylaminoethyl group. This group can interact with various biological targets, particularly enzymes and receptors involved in inflammatory pathways and microbial resistance mechanisms .

Antimicrobial Properties

Research indicates that benzoic acid derivatives exhibit significant antimicrobial activity. The compound has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds suggest that structural modifications can enhance or reduce antimicrobial efficacy .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can modulate inflammatory responses. It promotes the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), crucial for protein degradation and cellular homeostasis. This modulation is particularly relevant in aging and inflammatory diseases .

Case Studies and Research Findings

- Study on Protein Degradation Systems :

- Cytotoxicity Evaluation :

- Antimicrobial Efficacy :

Comparative Biological Activity of Related Compounds

| Compound Name | Molecular Formula | MIC (µg/mL) | Biological Activity |

|---|---|---|---|

| Benzoic acid, 2-butoxy-3-methoxy-, 2-(dimethylamino)ethyl ester | C16H25NO4·CH3I | Varies by strain | Antimicrobial |

| Benzoic acid, 3-chloro-4-methoxy- | C8H8ClO3 | 32 | Antimicrobial |

| Benzoic acid, 3-amino-2-butoxy-, 2-(diethylamino)ethyl ester | C17H28N2O3·ClH | >256 | Low activity |

Q & A

Q. Methodological Answer :

| Substituent | Solubility (logP) | Biological Activity | Key Mechanism |

|---|---|---|---|

| 2-Butoxy-3-methoxy | 2.8 (predicted) | Enhanced membrane permeability | Hydrophobic interactions with lipid bilayers |

| 2-Propoxy-3-methoxy | 2.5 | Reduced cellular uptake | Shorter alkyl chain limits lipophilicity |

| Hydroxy substitution | 1.9 | Lower activity | Increased polarity disrupts target binding |

| Experimental Design : |

- Comparative assays : Test analogs in parallel using cell-based assays (e.g., cytotoxicity or enzyme inhibition).

- Molecular Dynamics (MD) : Simulate substituent interactions with membrane proteins to rationalize activity differences .

Advanced: How can researchers resolve contradictions in reported pharmacological effects (e.g., stimulatory vs. inhibitory effects on enzymes)?

Q. Methodological Answer :

Dose-Response Analysis : Confirm whether effects are concentration-dependent (e.g., hormetic responses at low vs. high doses).

Enzyme Source Variability : Use standardized enzyme isoforms (e.g., recombinant human proteins) to minimize species-specific discrepancies.

Redox State Controls : Assess if the compound’s methyliodide group interacts with thiol-containing enzymes (e.g., glutathione), altering activity .

Case Study : highlights how benzoic acid derivatives exhibit divergent effects on fungal targets depending on assay conditions (aerobic vs. anaerobic).

Advanced: What computational approaches are suitable for predicting this compound’s interaction with biological targets?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cytochrome P450 or kinase targets).

- Pharmacophore Mapping : Identify critical features (e.g., ester groups for hydrogen bonding, butoxy chain for hydrophobic anchoring) .

Advanced: How can researchers optimize the compound’s pharmacokinetic profile (e.g., metabolic stability)?

Q. Methodological Answer :

In Vitro Metabolism Studies :

- Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., ester hydrolysis).

- Use LC-MS/MS to detect metabolites (e.g., demethylated or dealkylated products).

Structural Tweaks :

- Replace labile ester groups with bioisosteres (e.g., amides) .

- Introduce electron-withdrawing groups to slow oxidative metabolism .

In Silico Predictions : Apply tools like ADMET Predictor™ to estimate clearance and half-life .

Advanced: What analytical methods are critical for detecting degradation products in stability studies?

Q. Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base).

- HPLC-DAD/UV : Monitor peaks for parent compound loss and degradant formation (e.g., free benzoic acid or demethylated byproducts).

- LC-HRMS : Assign structures to degradants using accurate mass and MS/MS fragmentation .

Example : ’s hydrolysis studies confirm the release of dimethylaminoethyl groups under basic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.